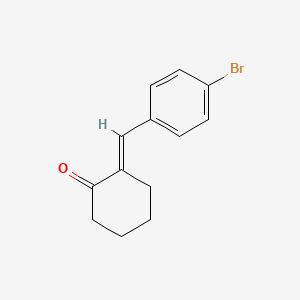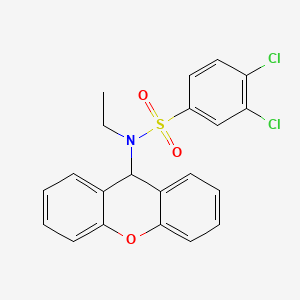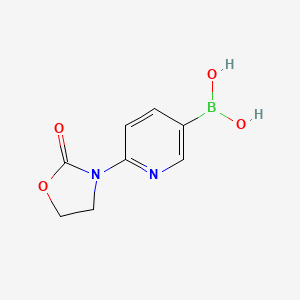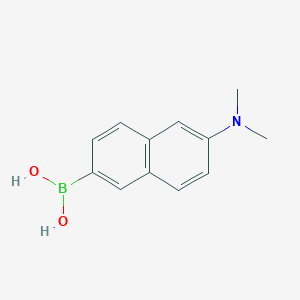
(6-(Dimethylamino)naphthalen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[6-(dimethylamino)-2-naphthalenyl]boronic acid is an organoboron compound with the molecular formula C12H14BNO2. It is a boronic acid derivative featuring a naphthalene ring substituted with a dimethylamino group and a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-(dimethylamino)-2-naphthalenyl]boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 6-(dimethylamino)-2-naphthalenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate can yield the desired boronic acid .
Industrial Production Methods
Industrial production of B-[6-(dimethylamino)-2-naphthalenyl]boronic acid may involve similar synthetic routes but on a larger scale. Continuous flow processes and the use of more efficient catalysts and reaction conditions can enhance yield and reduce production costs. The choice of solvents, temperature control, and purification methods are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
B-[6-(dimethylamino)-2-naphthalenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are often used to facilitate reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Scientific Research Applications
B-[6-(dimethylamino)-2-naphthalenyl]boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of B-[6-(dimethylamino)-2-naphthalenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The dimethylamino group can influence the electronic properties of the naphthalene ring, potentially affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the dimethylamino and naphthalene groups.
2-Naphthylboronic Acid: Similar structure but without the dimethylamino group.
4-(Dimethylamino)phenylboronic Acid: Contains a dimethylamino group but on a phenyl ring instead of a naphthalene ring.
Uniqueness
B-[6-(dimethylamino)-2-naphthalenyl]boronic acid is unique due to the combination of the naphthalene ring and the dimethylamino group, which can enhance its reactivity and fluorescence properties. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .
Properties
Molecular Formula |
C12H14BNO2 |
|---|---|
Molecular Weight |
215.06 g/mol |
IUPAC Name |
[6-(dimethylamino)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C12H14BNO2/c1-14(2)12-6-4-9-7-11(13(15)16)5-3-10(9)8-12/h3-8,15-16H,1-2H3 |
InChI Key |
BVJUDWOUIWCSRJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


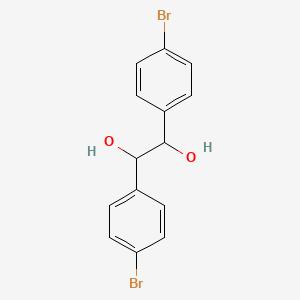
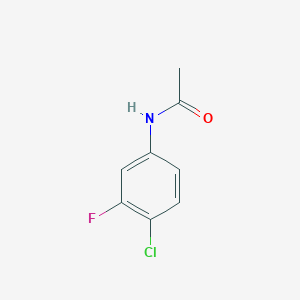
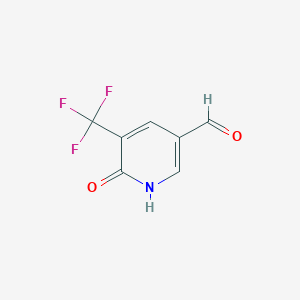
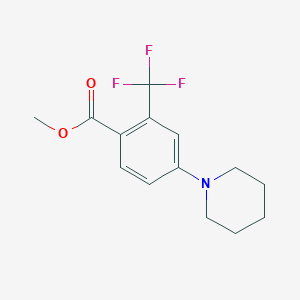
![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)
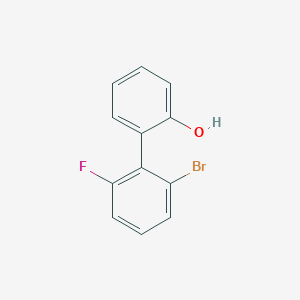
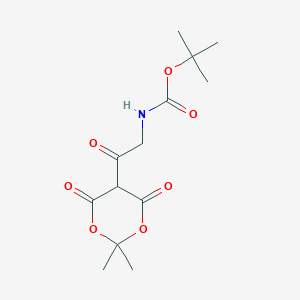
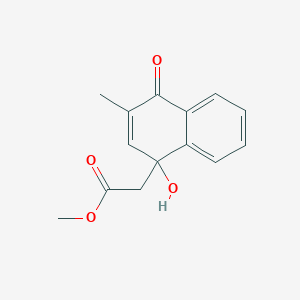
![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
